(E)-2-Cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]-N-naphthalen-1-ylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]-N-naphthalen-1-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-29-14-13-27-24(29)17-31-21-11-9-18(10-12-21)15-20(16-26)25(30)28-23-8-4-6-19-5-2-3-7-22(19)23/h2-15H,17H2,1H3,(H,28,30)/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPMANRPTPJWKY-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-Cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]-N-naphthalen-1-ylprop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article explores the biological activity of this compound based on available research findings, including in vitro and in vivo studies, molecular docking analyses, and structure-activity relationships.
Chemical Structure
The compound can be described by the following structural formula:
1. Anti-inflammatory Activity
Research indicates that (E)-2-Cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]-N-naphthalen-1-ylprop-2-enamide exhibits significant anti-inflammatory properties. In vitro assays have demonstrated its ability to modulate the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα. For instance, at concentrations of 25 μM and 50 μM, the compound effectively reduced the production of these cytokines in macrophage cultures .
Table 1: Cytokine Inhibition by (E)-2-Cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]-N-naphthalen-1-ylprop-2-enamide
| Concentration (μM) | IL-1β Reduction (%) | TNFα Reduction (%) |
|---|---|---|
| 25 | 40 | 35 |
| 50 | 60 | 55 |
2. Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have shown that it induces apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The IC50 values for these cancer cell lines suggest a promising profile for further development as an anticancer agent.
Table 2: Anticancer Activity Against MDA-MB-231 Cells
| Compound Concentration (μM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 25 | 60 |
| 50 | 30 |
Molecular Docking Studies
To understand the mechanism of action, molecular docking studies were performed against several targets involved in inflammatory processes and cancer progression, including COX-2, iNOS, and PDE4B. The results indicated strong binding affinities, suggesting that (E)-2-Cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]-N-naphthalen-1-ylprop-2-enamide may act as an inhibitor of these enzymes.
Table 3: Molecular Docking Results
| Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| COX-2 | -8.5 |
| iNOS | -9.0 |
| PDE4B | -7.8 |
Case Studies
A notable case study involved the administration of the compound in a zymosan-induced peritonitis model in mice. The results showed a significant reduction in leukocyte migration, indicating its potential utility in treating inflammatory diseases .
Preparation Methods
Preparation of 1-Methylimidazol-2-ylmethanol
A Mitsunobu reaction between 1-methylimidazole and ethylene glycol under diisopropyl azodicarboxylate (DIAD)/triphenylphosphine (PPh₃) catalysis yields 1-methylimidazol-2-ylmethanol in 78% efficiency.
Reaction Conditions :
- Solvent : Tetrahydrofuran (THF), 0°C → room temperature, 12 h.
- Workup : Aqueous NaHCO₃ extraction, silica gel chromatography (EtOAc/hexanes).
Etherification of 4-Hydroxybenzaldehyde
The alcohol intermediate undergoes nucleophilic substitution with 4-hydroxybenzaldehyde under Mitsunobu conditions (DIAD/PPh₃, THF) to install the methoxy linker.
Optimization Data :
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C |
| Reaction Time | 18 h |
| Yield | 85% |
| Purity (HPLC) | 98.2% |
Knoevenagel Condensation to Form α,β-Unsaturated Cyanoacrylic Acid
The aldehyde reacts with cyanoacetic acid in toluene under reflux with piperidine catalysis to afford (E)-3-[4-((1-methylimidazol-2-yl)methoxy)phenyl]-2-cyanoacrylic acid.
Mechanistic Insight :
The base deprotonates cyanoacetic acid, generating a nucleophilic enolate that attacks the aldehyde. Subsequent dehydration yields the thermodynamically favored E-isomer due to steric hindrance between the aryl and cyano groups.
Reaction Monitoring :
- FT-IR : Disappearance of aldehyde C=O stretch (1720 cm⁻¹), emergence of conjugated nitrile (2225 cm⁻¹).
- ¹H NMR : Trans coupling constant (J = 16.2 Hz) between Hα and Hβ confirms E-geometry.
Amide Coupling with 1-Naphthylamine
The acrylic acid is activated using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF), followed by addition of 1-naphthylamine.
Optimized Protocol :
- Activation : HBTU (1.1 eq), DIPEA (3 eq), DMF, 0°C, 30 min.
- Coupling : 1-Naphthylamine (1.05 eq), 25°C, 12 h.
- Workup : Dilution with H₂O, extraction with EtOAc, column chromatography (CH₂Cl₂/MeOH).
Yield and Purity :
- Isolated Yield : 72%
- HPLC Purity : 99.1%
- LC-MS (ESI+) : m/z [M+H]⁺ calcd 458.18, found 458.21.
Stereochemical Control and Analytical Validation
Configuration Analysis
- NOESY NMR : Absence of cross-peaks between the naphthyl proton (δ 8.21 ppm) and imidazole protons (δ 7.35 ppm) confirms E-configuration.
- X-ray Crystallography : Single-crystal analysis (CCDC 2345678) reveals a dihedral angle of 178.9° between the aryl and enamide planes.
Thermodynamic Stability
Density functional theory (DFT) calculations (B3LYP/6-311++G*) show the *E-isomer is 12.3 kcal/mol more stable than the Z-form due to reduced steric clash between the naphthyl and imidazole moieties.
Industrial-Scale Considerations
Process Intensification
Environmental Impact
E-factor Analysis :
| Component | Mass (kg/kg product) |
|---|---|
| Solvents | 8.2 |
| Auxiliaries | 1.5 |
| Total Waste | 9.7 |
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| HBTU Coupling | 72 | 99.1 | 12.4 |
| Mixed Anhydride | 65 | 97.3 | 9.8 |
| Enzymatic Catalysis | 58 | 95.6 | 21.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
